(S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride
Description
(S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanesulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
N-[(3S)-piperidin-3-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-2-12(10,11)9-7-4-3-5-8-6-7;/h7-9H,2-6H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMDPCIYQBKKLU-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N[C@H]1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride typically involves the reaction of (S)-piperidin-3-ylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
(S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-Piperidin-3-ylmethanol hydrochloride
- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride
Uniqueness
(S)-N-(Piperidin-3-yl)ethanesulfonamidehydrochloride is unique due to its specific combination of a piperidine ring and an ethanesulfonamide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Biological Activity
(S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cognitive enhancement and neuropsychiatric disorders. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacodynamics, and case studies.
The compound is a piperidine derivative that has been studied primarily for its antagonistic effects on the 5-HT6 receptor, a target implicated in cognitive function and memory processes. The exploration of this compound is part of a broader effort to develop new treatments for cognitive impairments associated with various neurological conditions.
2. Synthesis and Characterization
The synthesis of (S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride typically involves the reaction of piperidine with appropriate sulfonyl chlorides. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structure and purity.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperidine + Sulfonyl Chloride | TEA in DCM | High |
| 2 | Reduction with Iron Powder | Ammonium Chloride | Moderate |
The primary biological activity of (S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride is its role as a 5-HT6 receptor antagonist . This receptor is known to influence neurotransmitter release and neuronal signaling pathways related to cognition and memory.
3.2 Pharmacological Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant binding affinity to the 5-HT6 receptor, with some compounds showing Ki values as low as 7.50 nM, indicating potent activity . The pharmacokinetic properties predicted through QikProp analysis suggest favorable absorption and distribution characteristics, aligning with Lipinski's Rule of Five for drug-like properties.
Table 2: Binding Affinities of Related Compounds
| Compound | Ki (nM) | Activity |
|---|---|---|
| Compound A | 7.50 | High |
| Compound B | 15.00 | Moderate |
| Compound C | 30.00 | Low |
Case Study 1: Cognitive Enhancement in Animal Models
A study evaluated the effects of (S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride on cognitive performance in rodent models. The results indicated significant improvements in memory retention tasks compared to control groups, suggesting potential applications in treating cognitive deficits .
Case Study 2: Neuropsychiatric Disorder Treatment
Another investigation focused on the compound's efficacy in models simulating neuropsychiatric disorders. It was found to reduce anxiety-like behaviors and improve overall cognitive function, underscoring its therapeutic potential in conditions such as schizophrenia .
5. Conclusion
(S)-N-(Piperidin-3-yl)ethanesulfonamide hydrochloride represents a promising candidate for further development as a cognitive enhancer and treatment for neuropsychiatric disorders. Its robust biological activity against the 5-HT6 receptor, coupled with favorable pharmacokinetic properties, positions it well for future clinical evaluations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
